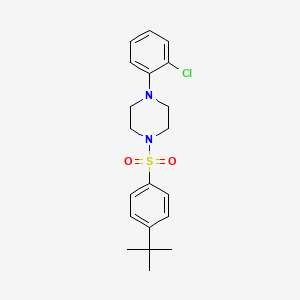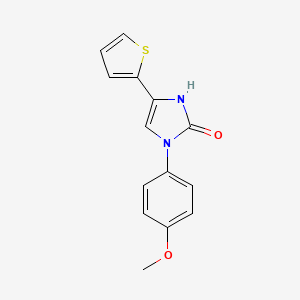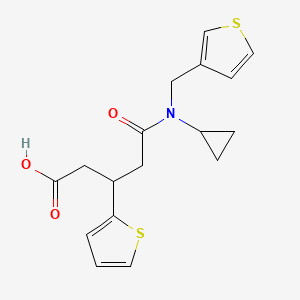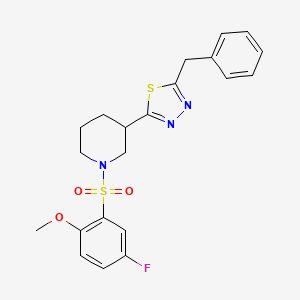
1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine, commonly known as TBPS, is a chemical compound that has been widely used in scientific research. It is a potent antagonist of the gamma-aminobutyric acid type A (GABAA) receptor, which is an important neurotransmitter receptor in the central nervous system. Due to its unique chemical structure and pharmacological properties, TBPS has been extensively studied for its potential applications in various fields of research.
作用机制
TBPS exerts its pharmacological effects by binding to the picrotoxin site on the 1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine receptor, which is located at the interface between the alpha and beta subunits of the receptor. This binding prevents the activation of the receptor by GABA, which is the main inhibitory neurotransmitter in the central nervous system. As a result, TBPS causes an increase in neuronal excitability and can lead to seizures and other neurological symptoms.
Biochemical and Physiological Effects:
TBPS has been shown to have a number of biochemical and physiological effects. It has been shown to increase neuronal excitability and can induce seizures in animal models. It has also been shown to alter the expression and function of 1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine receptors in various brain regions. Additionally, TBPS has been shown to have anxiogenic and proconvulsant effects in animal models.
实验室实验的优点和局限性
One of the main advantages of using TBPS in scientific research is its potent and selective antagonism of the 1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine receptor. This allows researchers to study the specific effects of 1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine receptor inhibition in various physiological and pathological conditions. However, one limitation of using TBPS is its potential toxicity and proconvulsant effects, which can make it difficult to interpret some experimental results.
未来方向
There are a number of potential future directions for research on TBPS. One area of interest is the development of new compounds that can selectively target different subtypes of 1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine receptors. Another area of interest is the use of TBPS in combination with other drugs or therapies to treat neurological disorders such as epilepsy and anxiety. Additionally, further research is needed to better understand the mechanisms underlying the proconvulsant effects of TBPS and to develop strategies to mitigate these effects.
合成方法
The synthesis of TBPS involves the reaction of 1-(4-tert-butylphenyl)sulfonyl chloride with 4-(2-chlorophenyl)piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure TBPS.
科学研究应用
TBPS has been used in various scientific research studies to investigate the function and regulation of 1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine receptors. It has been shown to be a potent and selective antagonist of the receptor, which makes it a valuable tool for studying the role of 1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine receptors in various physiological and pathological conditions. TBPS has been used in studies related to epilepsy, anxiety, depression, and other neurological disorders.
属性
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-20(2,3)16-8-10-17(11-9-16)26(24,25)23-14-12-22(13-15-23)19-7-5-4-6-18(19)21/h4-11H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPVPTRSLJZYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2593053.png)
![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2593054.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2593055.png)

![methyl 2-{[(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate](/img/structure/B2593059.png)
![N-(3-chloro-4-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2593063.png)
![N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2593064.png)
![1-(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B2593066.png)


![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2593071.png)
![3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether](/img/structure/B2593072.png)
